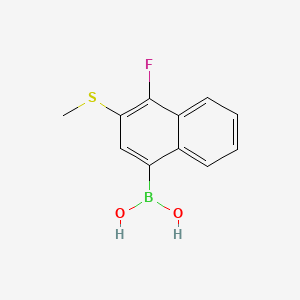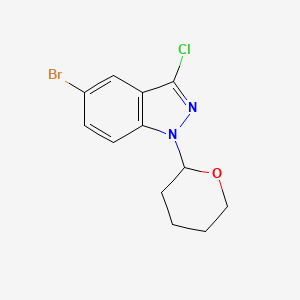
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid is a boronic acid derivative with a unique structure that includes a naphthalene ring substituted with a fluoro group and a methylthio group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Bases such as NaOH or acids like HCl can be used under mild conditions.
Major Products
Applications De Recherche Scientifique
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-boronic acid: Similar structure but lacks the fluoro and methylthio substituents.
(4-Fluorophenyl)boronic acid: Contains a fluoro group but lacks the naphthalene ring and methylthio group.
Uniqueness
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluoro and a methylthio group can provide distinct electronic and steric effects, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H10BFO2S |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
(4-fluoro-3-methylsulfanylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H10BFO2S/c1-16-10-6-9(12(14)15)7-4-2-3-5-8(7)11(10)13/h2-6,14-15H,1H3 |
Clé InChI |
YDNJSKYXNGTUKJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C2=CC=CC=C12)F)SC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)



![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)



